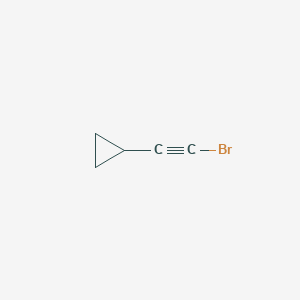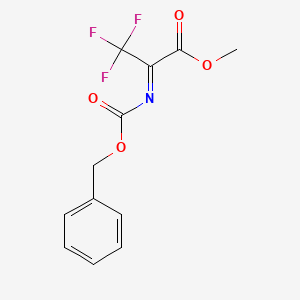
8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanol, also known as 8-OH-alpha-alpha-BTMQ, is a synthetic small molecule compound that has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent in the treatment of a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 8-OH-alpha-alpha-BTMQ is a highly selective inhibitor of the enzyme phosphodiesterase (PDE) type 4, which is involved in the regulation of cell signaling pathways that are important for a variety of physiological processes. The compound has been studied for its potential therapeutic effects, as well as for its ability to modulate the activity of other enzymes and proteins.
Applications De Recherche Scientifique
8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ has been studied in a variety of scientific research applications. It has been used as a tool to study the role of PDE4 in the regulation of cell signaling pathways. It has also been used to study the effects of PDE4 inhibition on a variety of physiological processes, such as inflammation, cell proliferation, and apoptosis. In addition, 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ has been used to study the role of PDE4 in the development of certain diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Mécanisme D'action
8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ is a highly selective inhibitor of the enzyme phosphodiesterase (PDE) type 4. PDE4 is a family of enzymes that are involved in the regulation of cell signaling pathways that are important for a variety of physiological processes. 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ binds to the active site of PDE4 and inhibits its activity. This inhibition of PDE4 leads to the activation of the cAMP/PKA signaling pathway, which is involved in the regulation of a variety of cellular processes, such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
The inhibition of PDE4 by 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to inhibit cell proliferation and induce apoptosis. In addition, 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ has been shown to modulate the activity of other enzymes and proteins, such as cAMP-dependent protein kinase and cAMP-responsive element-binding protein. These effects have been shown to be beneficial in the treatment of a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ in laboratory experiments has several advantages. It is a highly selective inhibitor of PDE4, which makes it an ideal tool for studying the role of PDE4 in the regulation of cell signaling pathways. In addition, 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ is relatively easy to synthesize and is stable at room temperature. However, the use of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ in laboratory experiments also has some limitations. It is relatively expensive and can be toxic to cells at high concentrations.
Orientations Futures
The potential of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ as a therapeutic agent is currently being explored. Future studies will focus on the development of more selective and potent PDE4 inhibitors and the optimization of their pharmacokinetic and pharmacodynamic properties. In addition, further studies will be aimed at exploring the potential of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ as a tool to modulate the activity of other enzymes and proteins. Finally, further research will be conducted to better understand the biochemical and physiological effects of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ and to determine its potential as a therapeutic agent in the treatment of a variety of diseases.
Méthodes De Synthèse
The synthesis of 8-Hydroxy-alpha, alpha-bis(trifluoromethyl)-7-quinolinemethanollpha-BTMQ has been reported in several studies. The most common method involves the reaction of a trifluoromethyl quinoline derivative with a hydroxylamine. The reaction is catalyzed by a palladium-based catalyst and is carried out in a solvent such as dimethylformamide (DMF). The reaction proceeds at room temperature and is complete within several hours. The resulting compound is then purified by chromatography or recrystallization.
Propriétés
IUPAC Name |
7-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6NO2/c13-11(14,15)10(21,12(16,17)18)7-4-3-6-2-1-5-19-8(6)9(7)20/h1-5,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPULETWJQONKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














